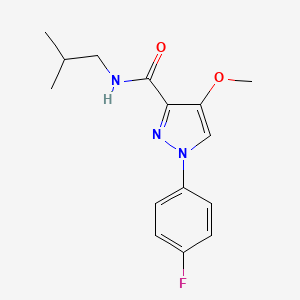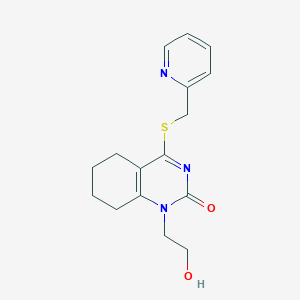
1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a compound of significant interest within the realms of chemistry and pharmaceutical research. Its complex structure comprises a hydroxyethyl group, a pyridin-2-ylmethyl thio group, and a tetrahydroquinazolinone core, which together impart unique chemical properties and potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves a multi-step process:
Initial Formation: : The quinazolinone core is first synthesized through a cyclization reaction.
Addition of the Thio Group: : Introduction of the pyridin-2-ylmethyl thio group via a substitution reaction.
Hydroxyethyl Group: : The hydroxyethyl group is attached in the final step under specific reaction conditions, ensuring the functional integrity of the compound.
Industrial Production Methods: Industrial production scales up these laboratory synthesis techniques using batch reactors under controlled temperature and pressure. Catalysts and solvents are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions often involve hydrogenation using palladium catalysts to modify the quinazolinone core.
Substitution: : Nucleophilic substitution reactions are pivotal in modifying the thio group, often using alkyl halides under mild conditions.
Major Products: : Depending on the reactions, major products include oxidized forms, substituted derivatives, and reduced compounds, each with potential bioactive properties.
Scientific Research Applications
Chemistry: : As a building block in synthetic organic chemistry, facilitating the creation of diverse heterocyclic compounds.
Biology: : Investigated for its potential interactions with enzymes and receptors due to its structural resemblance to certain biological ligands.
Medicine: : Explored for therapeutic applications, particularly as a potential anti-inflammatory or anti-cancer agent, owing to its ability to modulate specific molecular pathways.
Industry: : Utilized in the development of fine chemicals and as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exerts its effects through interactions with molecular targets such as enzymes, receptors, and DNA. The hydroxyethyl and thio groups facilitate binding to active sites, while the quinazolinone core can participate in hydrogen bonding and π-π stacking interactions. These interactions may influence cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives and pyridin-2-ylmethyl thio compounds, 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to its combined functional groups, enhancing its versatility and potential bioactivity.
Similar Compounds
4-(pyridin-2-ylmethylthio)quinazolin-2(1H)-one
1-(2-hydroxyethyl)quinazolin-2(1H)-one
4-((pyridin-2-ylmethyl)thio)quinazoline
Exploring these facets gives us a comprehensive understanding of this fascinating compound and its role in scientific research and industry.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-(pyridin-2-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-10-9-19-14-7-2-1-6-13(14)15(18-16(19)21)22-11-12-5-3-4-8-17-12/h3-5,8,20H,1-2,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAPAJARKHTFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
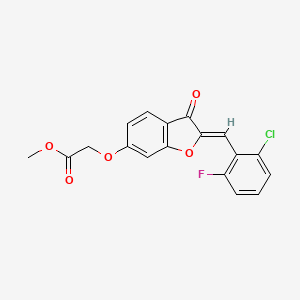
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2935574.png)
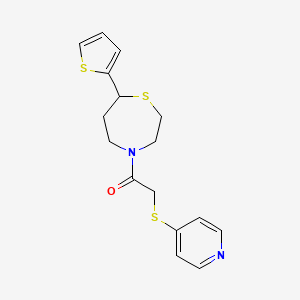
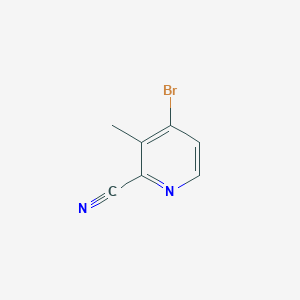
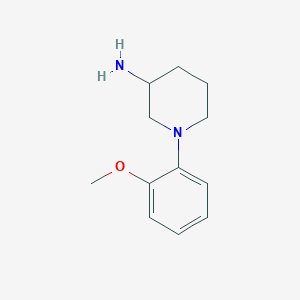
![Tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate](/img/structure/B2935579.png)

![1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2935584.png)
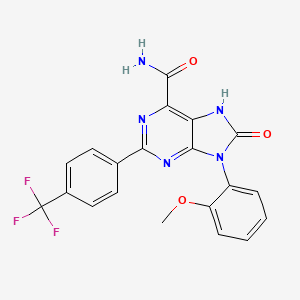
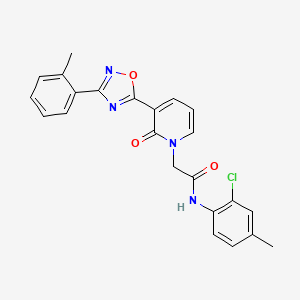
![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2935590.png)
![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2935591.png)
